Fumagalone

Description

Historical Context of Natural Product Discovery and Derivatization

The discovery of natural products with biological activity has a long history, with many serving as starting points for drug development. frontiersin.org Fumagalone is related to fumagillin (B1674178), an antimicrobial compound first isolated in 1949 from Aspergillus fumigatus. researchgate.netnih.gov Decades after its initial isolation, fumagillin was unexpectedly found to inhibit angiogenesis. researchgate.net This discovery spurred interest in developing analogues of fumagillin as potential treatments, particularly for cancer, by exploring structure-activity relationships related to its anti-angiogenic properties. researchgate.net

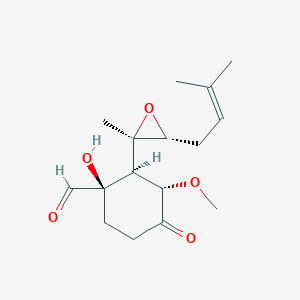

Derivatization of natural products like fumagillin involves modifying their chemical structure to potentially improve their properties, such as potency, selectivity, or reversibility of action. This compound itself is described as a new fumagillin analogue in which the spiroepoxide group of fumagillin is replaced with an aldehyde. researchgate.netnih.govacs.org This modification leads to a key difference in its interaction with its biological target compared to fumagillin.

Place of this compound within the Sesquiterpenoid Family of Metabolites

This compound's chemical structure characterizes it as a sesquiterpene. ontosight.ai Sesquiterpenoids are a class of natural products containing three isoprene-derived units (C15) and are widely distributed in nature, including in fungi and plants. nih.gov They exhibit a wide variety of structures and biological activities. nih.gov

This compound is structurally related to fumagillin and ovalicin (B1677816), which are also natural products with reported anti-angiogenic activity. researchgate.netnih.govacs.org While fumagillin is classified as a meroterpenoid (a class of natural products with mixed biosynthetic origins, in this case, partly terpenoid) resulting from the condensation of fumagillol (B1674179) (a sesquiterpenoid alcohol) with a dicarboxylic acid, this compound is directly referred to as a sesquiterpene or a fumagillin analogue with a sesquiterpene nature. ontosight.ainih.govnih.gov This places this compound within the broader sesquiterpenoid family, often discussed in relation to its parent compound, fumagillol, and its more complex relative, fumagillin.

This compound's chemical formula is C₁₅H₂₂O₃. ontosight.ai

Overview of Research Trajectories for this compound

Research trajectories for this compound have primarily focused on understanding its biological activity and exploring its potential applications, particularly in comparison to its related compound, fumagillin. Key research areas include:

Mechanism of Action Studies: Investigations have aimed to elucidate how this compound exerts its biological effects. A significant finding is its interaction with type 2 methionine aminopeptidase (B13392206) (MetAP2). researchgate.netnih.govacs.org Unlike fumagillin, which is reported to irreversibly inhibit MetAP2 through a covalent linkage involving its epoxide group, this compound has been shown to be a reversible inhibitor of MetAP2. researchgate.netnih.govacs.org This difference in the nature of inhibition is a crucial aspect of its chemical biology.

Synthesis and Derivatization: Research has involved the synthesis of this compound and the exploration of modifications to its structure. researchgate.netnih.gov The synthesis of this compound from fumagillol has been reported. researchgate.netnih.gov This area of research aims to develop new analogues with potentially improved properties or different biological profiles.

Comparative Studies with Fumagillin and Analogues: A significant portion of the research involves comparing the activity and properties of this compound with fumagillin and other synthetic analogues. researchgate.netnih.govacs.org These studies help to understand the impact of structural variations, such as the replacement of the spiroepoxide with an aldehyde in this compound, on biological activity and mechanism.

Research findings have indicated that this compound inhibits type 2 methionine aminopeptidase (MetAP2) and endothelial cell proliferation. researchgate.netnih.gov

Here is a summary of some research findings related to this compound:

| Compound | Target | IC₅₀ (MetAP2) | IC₅₀ (Endothelial Cell Proliferation) | Nature of Inhibition |

| This compound | hMetAP2 | 8 µM | 52 nM | Reversible |

| Fumagillin | hMetAP2 | Potent | Potent | Irreversible |

Note: IC₅₀ values can vary depending on the specific assay conditions.

These research trajectories highlight the interest in this compound as a compound for studying MetAP2 inhibition and its implications in biological processes, particularly in comparison to the irreversible inhibition observed with fumagillin.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H24O5 |

|---|---|

Molecular Weight |

296.36 g/mol |

IUPAC Name |

(1R,2S,3S)-1-hydroxy-3-methoxy-2-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-4-oxocyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C16H24O5/c1-10(2)5-6-12-15(3,21-12)14-13(20-4)11(18)7-8-16(14,19)9-17/h5,9,12-14,19H,6-8H2,1-4H3/t12-,13-,14-,15+,16+/m1/s1 |

InChI Key |

UKNNCBXEELDDCU-SUJAAXHWSA-N |

SMILES |

CC(=CCC1C(O1)(C)C2C(C(=O)CCC2(C=O)O)OC)C |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H](C(=O)CC[C@@]2(C=O)O)OC)C |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(=O)CCC2(C=O)O)OC)C |

Synonyms |

fumagalone |

Origin of Product |

United States |

Origin and Biosynthesis of Fumagalone

Fungal Producers of Fumagalone: Focus on Aspergillus fumigatus

Aspergillus fumigatus is a prominent fungal species known to produce this compound. ontosight.ai This ubiquitous saprophytic mold is also recognized as a significant opportunistic human pathogen capable of causing invasive aspergillosis. nih.govwikipedia.org A. fumigatus produces a variety of secondary metabolites, including mycotoxins like fumagillin (B1674178), which are thought to play a role in its ability to adapt to environmental stresses and contribute to infections. nih.govnih.govinspq.qc.ca While A. fumigatus is a key producer, the production of secondary metabolites can vary depending on the specific strain and environmental conditions. inspq.qc.ca

Precursors and Early Stages of this compound Biosynthesis

The biosynthesis of sesquiterpenes like this compound typically originates from isoprenoid precursors. In fungi, these precursors are derived from the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov While specific early precursors for this compound are not explicitly detailed in the search results, related sesquiterpenoids like fumagillin are known to be meroterpenoids, indicating a mixed biosynthetic origin involving both terpenoid and polyketide pathways. nih.govwikidata.org Studies on the synthesis of this compound-related molecules have involved intermediates such as 4-substituted cyclohexanones. nih.govfigshare.comacs.org

Enzymatic Pathways and Key Biosynthetic Enzymes

The biosynthesis of fungal secondary metabolites like this compound involves a series of enzymatic reactions catalyzed by enzymes typically encoded within a biosynthetic gene cluster (BGC). nih.govfrontiersin.org While a detailed step-by-step enzymatic pathway specifically for this compound is not fully elucidated in the provided information, research on related compounds like fumagillin indicates the involvement of enzymes that modify a core structure. For instance, fumagillin biosynthesis involves the condensation of fumagillol (B1674179) with a dicarboxylic acid. nih.gov The conversion of fumagillin to this compound involves the replacement of the spiroepoxide group with an aldehyde, suggesting enzymatic transformations of the core structure. researchgate.netacs.orgacs.orgnih.gov Key enzymes in fungal secondary metabolism BGCs often include polyketide synthases (PKSs), nonribosomal peptide synthetases (NRPSs), terpene cyclases, and various modifying enzymes such as oxygenases, methyltransferases, and reductases. frontiersin.org The fumagillin gene cluster, which is related to this compound biosynthesis, has been identified and studied in A. fumigatus. nih.govnih.gov

Comparative Biosynthesis with Related Fungal Metabolites (e.g., Fumagillin, Ovalicin)

This compound is structurally related to fumagillin and ovalicin (B1677816), both of which are also fungal metabolites with antiangiogenic activity. researchgate.netacs.orgacs.org Fumagillin is a meroterpenoid produced by Aspergillus fumigatus and Aspergillus terreus. nih.gov Ovalicin is another sesquiterpenoid with similar biological activity. acs.orgdrugbank.comthegoodscentscompany.com The structural relationship between this compound, fumagillin, and ovalicin suggests potential similarities or overlaps in their biosynthetic pathways, particularly in the formation of their core structures. researchgate.netacs.org this compound is described as a fumagillin analogue where the spiroepoxide is replaced by an aldehyde. researchgate.netacs.orgacs.orgnih.gov This indicates that while they share a common structural scaffold, specific enzymatic modifications lead to the distinct functional groups and resulting compounds. Studies comparing the inhibition mechanisms of these compounds on methionine aminopeptidase (B13392206) 2 (MetAP2) highlight their structural differences and how they interact with the enzyme. researchgate.netacs.orgacs.orgnih.govthegoodscentscompany.comebi.ac.uk

Genetic and Molecular Regulation of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of secondary metabolites in fungi are typically organized into biosynthetic gene clusters (BGCs). nih.govfrontiersin.org These clusters are often coordinately regulated at the transcriptional level. frontiersin.org In Aspergillus fumigatus, the fumagillin gene cluster has been identified and its regulation studied. nih.govnih.gov The expression of this cluster is influenced by global regulators of secondary metabolism, such as the veA gene, which is part of the fungal velvet complex. nih.gov The veA gene has been shown to control the expression of hundreds of genes in A. fumigatus, including those in secondary metabolite BGCs. nih.gov Additionally, a cluster-specific regulatory gene, fumR (also known as fapR), encoding a putative C6 type transcription factor, is located within the fumagillin gene cluster and is dependent on veA for its expression. nih.govnih.gov Deletion of fumR leads to the silencing of the fumagillin gene cluster and the elimination of fumagillin biosynthesis. nih.gov This demonstrates a hierarchical regulatory mechanism where global regulators like veA influence cluster-specific regulators like fumR, which in turn control the expression of the biosynthetic genes within the cluster. nih.gov The regulation of BGCs can also be influenced by environmental stimuli. frontiersin.org

Chemical Synthesis and Analogue Derivatization of Fumagalone

Total Synthetic Approaches for Fumagalone

While this compound itself is typically derived semi-synthetically, its core carbon skeleton is identical to that of fumagillol (B1674179), the direct precursor to fumagillin (B1674178). Therefore, total synthetic approaches targeting fumagillol or the related compound ovalicin (B1677816) are foundational to the chemistry of this compound. These syntheses are notable for their complexity, requiring precise control over stereochemistry across multiple contiguous centers.

Over the years, several distinct strategies have been developed to construct this challenging molecular architecture. iupac.org The pioneering synthesis by Corey utilized a Diels-Alder cycloaddition to establish the initial cyclohexane (B81311) ring. iupac.org Subsequent approaches have employed a variety of modern synthetic methods to enhance efficiency and stereocontrol. Key reactions featured in various total syntheses include the Evans aldol (B89426) condensation, ring-closing metathesis (RCM), and the Julia-Kocienski olefination. iupac.orgnih.govcapes.gov.br One concise and highly selective route employs an L-proline-mediated α-aminoxylation as a key step to set the desired stereochemistry. elsevierpure.com These diverse approaches provide access to the core cyclohexane framework, which can then be further elaborated to fumagillol and subsequently converted to analogues like this compound.

| Synthetic Strategy/Key Reaction | Description | Reference Syntheses |

|---|---|---|

| Diels-Alder Cycloaddition | An early approach to form the core six-membered ring structure. | Corey (1972) iupac.org |

| Ring-Closing Metathesis (RCM) | A powerful method used to form the cyclohexane ring from an acyclic diene precursor. iupac.org | Sorensen, Eustache iupac.org |

| Claisen-Ireland Rearrangement | A stereoselective method to establish key carbon-carbon bonds and control stereocenters. capes.gov.br | Langlois capes.gov.br |

| Organocatalysis | Employs small organic molecules, such as L-proline, to catalyze key stereoselective transformations like α-aminoxylation. elsevierpure.com | Hayashi (2006) elsevierpure.comnih.gov |

Semi-synthetic Strategies for this compound Production from Precursors

Semi-synthesis is the most direct route to this compound, leveraging the readily available natural product fumagillin. Fumagillin is first hydrolyzed to its alcohol precursor, fumagillol. The key structural difference between fumagillol and this compound is the nature of the spiro-functional group. In fumagillol, this is a spiroepoxide, whereas in this compound, it is a ketone.

The conversion is achieved through a two-step process. First, the spiroepoxide of fumagillol is opened via hydrolysis to yield a vicinal diol. Second, this diol is subjected to oxidative cleavage. This cleavage breaks the carbon-carbon bond of the diol, with each carbon becoming a carbonyl group. In the case of fumagillol's diol, this transformation yields the characteristic ketone functionality of this compound. This semi-synthetic modification is a targeted chemical step designed to alter the reactivity of the molecule significantly.

| Precursor | Key Transformation | Product |

|---|---|---|

| Fumagillol | 1. Epoxide opening to a diol. 2. Oxidative cleavage of the diol. | This compound |

Design Principles for this compound Analogues and Derivatives

The design of analogues based on the fumagillin scaffold is guided by structure-activity relationship (SAR) studies aimed at understanding how specific structural features contribute to biological activity. benthamdirect.comnih.gov The primary target of this class of molecules is the enzyme Methionine Aminopeptidase (B13392206) 2 (MetAP2). researchgate.net

A central principle in the design of these analogues revolves around the highly reactive spiroepoxide moiety. jst.go.jp This epoxide is the key pharmacophore responsible for the irreversible inhibition of MetAP2. nih.govresearchgate.net It forms a covalent bond with a specific histidine residue (His-231) in the enzyme's active site. researchgate.netnih.gov Therefore, a primary design strategy involves modifying this group to either retain, enhance, or eliminate this covalent binding mechanism. The rest of the molecular framework serves to correctly orient the reactive group within the MetAP2 active site, ensuring high binding affinity and specificity. nih.gov

Other design principles include:

Side-Chain Modification: The long polyene side chain at the C6 position is another common site for modification. Altering its length, stereochemistry, or terminal functional group can impact potency and pharmacokinetic properties. nih.gov

Backbone Substitution: Synthetic strategies have been developed to allow for modifications to the cyclohexane ring itself, at positions that are inaccessible through semi-synthesis. nih.gov

Improving Pharmacokinetics: A significant driver for analogue development has been to overcome the poor stability and pharmacokinetic profiles of fumagillin, leading to the creation of more drug-like molecules. nih.gov

Rational Design of Structural Modifications for Functional Diversification

The creation of this compound is a clear example of rational design aimed at achieving functional diversification. The goal was to convert the irreversible, covalent inhibition mechanism of fumagillin into a reversible one. nih.gov

The rationale was that the spiroepoxide in fumagillin is a highly reactive electrophile that irreversibly alkylates the MetAP2 active site. nih.govresearchgate.net By replacing this group with a less reactive, but still electrophilic, ketone, it was hypothesized that the resulting molecule, this compound, would still bind to the active site but would do so non-covalently. Experimental evidence confirmed this hypothesis, demonstrating that the binding of this compound to MetAP2 is indeed reversible. nih.gov This modification fundamentally changes the molecule's mechanism of action, providing a tool to study the consequences of reversible versus irreversible enzyme inhibition.

This principle has been extended to other analogues. For example, spiroepoxytriazoles have been designed to mimic the fumagillin scaffold and act as irreversible MetAP2 inhibitors, but with potentially improved stability and pharmacological properties compared to the parent natural product. nih.gov These efforts highlight a deliberate, structure-based approach to fine-tuning molecular function. researchgate.netnih.gov

| Compound | Key Structural Feature | Target Enzyme | Inhibition Mechanism |

|---|---|---|---|

| Fumagillin | Spiroepoxide | MetAP2 | Irreversible (Covalent) researchgate.net |

| This compound | Ketone | MetAP2 | Reversible (Non-covalent) nih.gov |

Molecular Mechanisms of Action of Fumagalone

Engagement with Methionine Aminopeptidase (B13392206) Type 2 (MetAP2)

The principal target of Fumagalone is Methionine Aminopeptidase Type 2 (MetAP2), a bifunctional metalloprotease that plays a critical role in protein maturation and is essential for the proliferation of endothelial cells. nih.govnih.gov The interaction of this compound with MetAP2 is characterized by a reversible inhibition, a feature that distinguishes it from its parent compound, fumagillin (B1674178). nih.govnih.gov

This compound was designed by replacing the reactive spiroepoxide group of fumagillin with an aldehyde functional group. nih.govnih.gov This single chemical modification fundamentally alters the nature of the interaction with MetAP2, converting it from an irreversible to a reversible inhibitor. nih.govacs.org The reversible binding of this compound to MetAP2 has been unambiguously demonstrated through biochemical dialysis and competition assays. nih.govnih.gov In these studies, the inhibitory effect of this compound on MetAP2 could be reversed, confirming a non-covalent or transient covalent interaction.

Research has quantified the inhibitory potency of this compound. It inhibits the enzymatic activity of MetAP2 with a half-maximal inhibitory concentration (IC₅₀) of 8 µM. nih.govnih.gov This enzymatic inhibition translates to a potent anti-proliferative effect on endothelial cells, where this compound demonstrates an IC₅₀ value of 52 nM. nih.govnih.gov

| Target | Parameter | Value | Reference |

|---|---|---|---|

| Methionine Aminopeptidase Type 2 (MetAP2) | IC₅₀ (Enzymatic Assay) | 8 µM | nih.govnih.gov |

| Endothelial Cell Proliferation | IC₅₀ (Cell-based Assay) | 52 nM | nih.govnih.gov |

The difference in binding modality between this compound and irreversible inhibitors like fumagillin is rooted in their chemical structures. Fumagillin and its potent analog, TNP-470, possess a spiroepoxide ring. This electrophilic group forms a stable, covalent bond with the imidazole (B134444) side chain of a specific histidine residue (His-231) located within the active site of MetAP2. nih.govnih.gov This covalent modification results in the permanent inactivation of the enzyme.

In contrast, this compound's aldehyde group interacts with the MetAP2 active site non-covalently or through the formation of a transient, reversible covalent adduct, such as a hemiacetal with a nucleophilic residue. The absence of the highly reactive epoxide moiety prevents the formation of a permanent covalent linkage, thus allowing this compound to dissociate from the enzyme. This distinction is pivotal, as reversible inhibitors can offer more controlled pharmacological profiles compared to their irreversible counterparts.

| Compound | Reactive Group | Binding Modality | Key Interaction | Reference |

|---|---|---|---|---|

| This compound | Aldehyde | Reversible | Non-covalent or transient covalent interaction with active site residues. | nih.govnih.gov |

| Fumagillin | Spiroepoxide | Irreversible | Forms a permanent covalent bond with the active site residue His-231. | nih.govnih.gov |

While the crystal structure of human MetAP2 in complex with the irreversible inhibitor fumagillin has been solved (PDB ID: 1BOA), providing a detailed view of the covalent adduct with His-231, a similar co-crystal structure for this compound has not been reported in the scientific literature. nih.govwikipedia.org The precise three-dimensional arrangement of this compound within the MetAP2 active site therefore remains to be definitively elucidated by X-ray crystallography.

However, based on the high structural similarity to fumagillin, it is widely accepted that this compound binds within the same active site pocket. Computational modeling and mechanistic inference suggest that the aldehyde group of this compound likely forms a transient adduct with an active site nucleophile or interacts with the catalytic di-metal center. The final confirmation of this proposed binding mode awaits co-crystallization studies. researchgate.net

Identification of Other Potential Molecular Targets and Off-Targets

Comprehensive studies detailing a broad selectivity profile or identifying specific off-targets for this compound are limited in publicly available research. As an early-stage research compound, it has not been subjected to the extensive off-target screening typical for clinical drug candidates. However, the fumagillin class of compounds is known for its high selectivity for MetAP2 over the closely related homolog, Methionine Aminopeptidase Type 1 (MetAP1). nih.govnih.gov This selectivity is attributed to differences in the active site architecture between the two enzymes. researchgate.net It is therefore probable that this compound retains this selectivity for MetAP2 over MetAP1, though further experimental verification is required to confirm this and to identify any other potential off-target interactions.

Cellular Pathway Modulation by this compound

The primary cellular consequence of this compound's inhibition of MetAP2 is the modulation of cell cycle progression. nih.gov By inhibiting MetAP2, this compound blocks the proliferation of endothelial cells, a key process in angiogenesis (the formation of new blood vessels). nih.govnih.gov This anti-proliferative effect is achieved through the induction of cell cycle arrest, predominantly in the G1 phase. nih.govnih.gov The G1 phase is a critical checkpoint where the cell commits to DNA replication and division. By halting the cycle at this stage, this compound prevents the cell from entering the S phase (DNA synthesis), effectively stopping cell division.

Influence on Upstream and Downstream Signaling Events

The inhibition of MetAP2 by this compound initiates a downstream signaling cascade that culminates in cell cycle arrest. While studies specifically detailing this cascade for this compound are scarce, the mechanism for the broader class of MetAP2 inhibitors is well-characterized and provides a strong model.

The key upstream event is the binding of this compound to MetAP2, inhibiting its enzymatic function. This inhibition is sensed by the cell and triggers the activation of the tumor suppressor protein p53. nih.govplos.org Activated p53 functions as a transcription factor, and one of its primary downstream targets is the gene CDKN1A, which encodes the protein p21 (also known as Cip1/WAF1). nih.govnih.gov

The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor. nih.gov It binds to and inactivates cyclin-CDK complexes, particularly those required for the G1/S transition, such as Cyclin D/CDK4 and Cyclin E/CDK2. The inactivation of these kinases prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), thereby blocking the entry of the cell into the S phase and enforcing the G1 arrest. nih.gov This p53-p21 signaling axis is a critical downstream pathway responsible for the anti-proliferative effects of MetAP2 inhibitors, including this compound.

Biological Activities and Phenotypic Effects in Research Models

Angiogenesis Inhibition Studies

The ability to inhibit the formation of new blood vessels, or angiogenesis, is a hallmark biological activity of fumagalone and its chemical relatives. This has been extensively studied in both cellular and whole-organism models.

This compound has demonstrated potent and specific inhibitory effects on the proliferation of endothelial cells, the primary cells that line blood vessels. In one study, this compound was shown to inhibit endothelial cell proliferation with a 50% inhibitory concentration (IC₅₀) of 52 nM. amh.net.au This effect is a direct consequence of its inhibition of the MetAP2 enzyme, for which it has an IC₅₀ of 8 µM. amh.net.au A key finding in studies of the parent compound, fumagillin (B1674178), is the selective nature of this inhibition; the growth of endothelial cells is completely inhibited at low concentrations, whereas most other cell types are unaffected. amh.net.au This selectivity is not due to differential expression of the MetAP2 target enzyme between cell types but is a defining characteristic of the compound's action. amh.net.au

| Compound | Target/Process | Model System | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|---|

| This compound | Methionine aminopeptidase-2 (MetAP2) | Enzyme Assay | 8 µM | amh.net.au |

| This compound | Endothelial Cell Proliferation | In Vitro Cell Culture | 52 nM | amh.net.au |

The anti-angiogenic effects observed in vitro have been confirmed in established in vivo research models, primarily using fumagillin and its potent analog, TNP-470.

Chick Chorioallantoic Membrane (CAM) Assay: The CAM assay, which uses the highly vascularized membrane of a chick embryo, is a widely used model to study angiogenesis. nih.gov Research has employed this model to evaluate the in vivo efficacy of anti-angiogenic agents, including compounds from the fumagillin family, demonstrating their ability to disrupt vessel formation in a living system. nih.gov

Matrigel Plug Model: In this assay, a basement membrane extract (Matrigel) mixed with an angiogenic stimulus, such as basic fibroblast growth factor (bFGF), is implanted subcutaneously into mice, leading to the formation of new blood vessels within the plug. mdpi.comnih.gov Studies have shown that the fumagillin analog TNP-470 completely inhibits bFGF-induced angiogenesis in this model. mdpi.com This provides strong in vivo evidence for the potent anti-angiogenic activity of this class of compounds.

Antiproliferative Activities in Cellular Research Models

The antiproliferative activity of this compound is highly selective for endothelial cells. As noted, it inhibits endothelial cell proliferation with an IC₅₀ value of 52 nM. amh.net.au This potent, targeted activity contrasts with its effect on other cell types, which are largely insensitive. This selectivity is a key feature of its therapeutic potential, as it targets the process of vessel formation rather than exhibiting broad cytotoxicity. The basis for this selective effect is the irreversible covalent modification and inactivation of the MetAP2 enzyme in endothelial cells.

Research on Antimicrobial Activities in Model Organisms

Fumagillin, the parent compound of this compound, is often described as having broad antimicrobial activity. mdpi.comselleckchem.com It has been used historically as an amebicide and is known to inhibit the growth of the amoeba Entamoeba histolytica. However, its most well-documented and potent activity is against fungi of the phylum Microsporidia. For instance, it is widely used in apiculture to control infections caused by the microsporidian parasites Nosema apis and Nosema ceranae in honey bees. While often referred to as an "antibiotic," specific data detailing its minimum inhibitory concentrations (MICs) against common pathogenic bacteria or other fungi are not extensively reported in the reviewed literature. One study noted it had a high MIC₅₀ towards the amoeba Dictyostelium discoideum, though the observed effect was primarily attributed to another fungal metabolite.

Investigation of Antiparasitic Research in Experimental Systems

The most pronounced therapeutic activity of fumagillin and its analogs, beyond angiogenesis inhibition, is their potent antiparasitic effect, particularly against microsporidia. These compounds have demonstrated efficacy against a wide range of parasitic protozoa and microsporidia in both in vitro and in vivo experimental systems.

Fumagillin and TNP-470 have shown potent in vitro activity against several species of microsporidia, including Encephalitozoon intestinalis and Vittaforma corneae, with 50% maximal inhibitory concentrations (MIC₅₀) in the low nanogram-per-milliliter range. This activity extends to other significant parasites; fumagillin and its analogs potently inhibit the in vitro growth of Plasmodium falciparum (the parasite responsible for malaria), Leishmania donovani, and Trypanosoma brucei. The mechanism is believed to be the inhibition of the parasite's MetAP2 enzyme, which is essential for its survival. In the case of microsporidia, these parasites often lack the compensatory MetAP1 enzyme found in host cells, making them uniquely vulnerable to MetAP2 inhibition.

| Compound | Parasite Species | Model System | Inhibitory Concentration (MIC₅₀) | Reference |

|---|---|---|---|---|

| Fumagillin | Encephalitozoon intestinalis | In Vitro Culture | 0.515 ng/mL | |

| TNP-470 | Encephalitozoon intestinalis | In Vitro Culture | 0.35 ng/mL | |

| Fumagillin | Vittaforma corneae | In Vitro Culture | 0.81 ng/mL | |

| TNP-470 | Vittaforma corneae | In Vitro Culture | 0.38 ng/mL | |

| Fumagillin | Plasmodium falciparum | In Vitro Culture | Potent Activity Reported | |

| Fumagillin | Leishmania donovani | In Vitro Culture | Potent Activity Reported | |

| Fumagillin Analogs | Trypanosoma brucei | In Vitro Culture | Potent Activity Reported |

Exploration of Immunomodulatory Research in Preclinical Models

Beyond direct effects on cell proliferation and parasites, compounds in the fumagillin family have been shown to possess immunomodulatory properties. Research on the analog TNP-470 in preclinical models has revealed significant effects on the immune system. In studies using normal human T lymphocytes, TNP-470 was found to amplify T-cell activation. This was demonstrated by an increase in the DNA-binding activity of key transcription factors involved in T-cell activation, including nuclear factor-AT, nuclear factor-κB, and activation protein-1. Furthermore, treatment with TNP-470 led to a significant increase in the secretion of the cytokines Interleukin-2 (IL-2) and Interleukin-4 (IL-4). In different contexts, such as in studies on honey bees, fumagillin itself has been noted to have an immune-suppressive effect when administered to uninfected bees, but it can prevent the immune suppression caused by Nosema infection by reducing the parasite load.

Advanced Research Methodologies for Investigating Fumagalone

Biochemical and Biophysical Techniques for Target Engagement and Kinetics

Biochemical and biophysical techniques are fundamental in characterizing the interaction between Fumagalone and its biological targets, such as MetAP2. These methods provide quantitative data on binding affinity, kinetics, and the nature of the interaction (e.g., reversible or irreversible) mdpi.comunits.itamazon.comdcrustlms.innih.gov.

Techniques such as enzyme inhibition assays are crucial for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against MetAP2. Early research established that this compound inhibits MetAP2 with an IC₅₀ of 8 µM nih.gov. Dialysis and competition assays have been specifically employed to demonstrate the reversible binding of this compound to MetAP2, distinguishing it from the irreversible inhibition observed with fumagillin (B1674178) nih.gov.

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to further characterize the binding kinetics and thermodynamics of this compound-MetAP2 interaction, providing detailed information on association and dissociation rates and the forces driving the binding. While specific data for this compound from the search results are limited to IC₅₀ and reversibility, these biophysical methods are standard for comprehensive target engagement studies.

Table 1: MetAP2 Inhibition Data for this compound

| Compound | Target | IC₅₀ (µM) | Inhibition Mechanism |

| This compound | MetAP2 | 8 | Reversible |

| Fumagillin | MetAP2 | N/A* | Irreversible |

*Note: While an IC₅₀ for irreversible inhibitors can be determined under specific conditions, the mechanism is distinct from reversible inhibition.

Cell-Based Assays for Functional Characterization of Biological Effects

Cell-based assays are essential for evaluating the biological effects of this compound in a more complex, cellular context nih.govbmglabtech.comthermofisher.compromega.com. These assays can assess various cellular processes influenced by this compound, such as cell proliferation, viability, and specific pathway modulation.

Given this compound's reported anti-angiogenic activity and its inhibition of MetAP2, which is involved in endothelial cell proliferation, cell-based assays using endothelial cells are particularly relevant nih.gov. Studies have shown that this compound inhibits endothelial cell proliferation with an IC₅₀ of 52 nM nih.gov. This demonstrates a functional consequence of MetAP2 inhibition in a cellular setting.

Other cell-based assays, such as viability assays (e.g., using fluorescent dyes or luminescent markers) and apoptosis assays (e.g., caspase activation assays), can help determine the cytotoxic effects of this compound on different cell types and elucidate whether its anti-proliferative effects are due to cytotoxicity or cell cycle arrest thermofisher.compromega.com. Reporter gene assays could also be employed to study the impact of this compound on specific signaling pathways downstream of MetAP2 activity. The evolution of cell-based assays from 2D monocultures to 3D setups allows for more physiologically relevant studies bmglabtech.com.

Table 2: Effect of this compound on Endothelial Cell Proliferation

| Compound | Cell Type | Effect on Proliferation | IC₅₀ (nM) |

| This compound | Endothelial cells | Inhibition | 52 |

Proteomics and Metabolomics Approaches in this compound Research

Proteomics and metabolomics provide a global view of the molecular changes induced by this compound in biological systems nih.govrevespcardiol.orgmdpi.comfrontiersin.org. Proteomics studies can identify proteins whose expression levels or post-translational modifications are altered upon this compound treatment, potentially revealing off-target effects or compensatory mechanisms. Metabolomics can profile changes in small molecule metabolites, offering insights into metabolic pathways affected by this compound.

Integrating data from both proteomics and metabolomics can provide a more comprehensive understanding of the biological impact of this compound mdpi.com. For example, changes in the levels of certain metabolites might be correlated with altered expression or activity of specific enzymes identified through proteomics. While no specific proteomics or metabolomics studies on this compound were found in the search results, these "omics" approaches are powerful tools for hypothesis generation and understanding the broader cellular response to the compound. They can help identify novel pathways affected by MetAP2 inhibition or reveal unexpected biological activities of this compound.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics simulations play a vital role in understanding the interaction of this compound with its target at the atomic level mdpi.comkallipos.grreddit.comyoutube.comsemanticscholar.org. These methods can predict binding poses, estimate binding affinities, and simulate the dynamic behavior of the this compound-MetAP2 complex.

Homology modeling and structure-based molecular modeling can be used to design and analyze the interaction of this compound and its analogs with human MetAP2 based on available crystal structures of related complexes, such as fumagillin bound to MetAP2 ebi.ac.ukresearchgate.net. Molecular dynamics simulations can provide insights into the stability of the complex, the conformational changes of the enzyme upon inhibitor binding, and the role of specific amino acid residues in the interaction mdpi.comkallipos.grreddit.comyoutube.com. This is particularly useful for understanding the reversible binding mechanism of this compound compared to the irreversible binding of fumagillin, potentially highlighting differences in how the aldehyde group interacts with the active site histidine residue compared to the epoxide. Computational studies can also guide the design of novel this compound analogs with improved potency or desired properties researchgate.net.

In Vitro and Ex Vivo Organotypic Culture Models

While cell lines provide a convenient system for initial studies, in vitro and ex vivo organotypic culture models offer a more physiologically relevant environment to study the effects of this compound researchgate.netnih.govfrontiersin.orgbiorxiv.orgnih.gov. Organotypic cultures, such as tissue slices or 3D co-cultures of different cell types, can better recapitulate the complexity of tissues and organs, including cell-cell interactions and the presence of an extracellular matrix frontiersin.orgbiorxiv.org.

Given this compound's anti-angiogenic properties, ex vivo models using vascularized tissues or co-cultures of endothelial cells with other relevant cell types (e.g., pericytes or fibroblasts) could provide a more accurate assessment of its effects on blood vessel formation and stability researchgate.netbiorxiv.org. Organotypic models can also be used to study the impact of this compound on specific tissue functions or disease processes in a context that is closer to the in vivo situation than standard 2D cell cultures frontiersin.orgnih.gov. These models bridge the gap between simplified cell line studies and complex in vivo animal models, offering a valuable platform for evaluating the efficacy and mechanisms of action of this compound in a more integrated biological setting.

Table 3: Research Methodologies Applied to this compound Investigation

| Methodology | Key Applications in this compound Research |

| Biochemical and Biophysical Techniques | Determining MetAP2 inhibition kinetics (IC₅₀), confirming reversible binding. |

| Cell-Based Assays | Assessing effects on endothelial cell proliferation, viability, and apoptosis. |

| Proteomics and Metabolomics Approaches | Identifying global molecular changes and affected pathways (potential). |

| Computational Chemistry and Molecular Dynamics Simulations | Predicting binding poses, simulating complex dynamics, guiding analog design. |

| In Vitro and Ex Vivo Organotypic Culture Models | Studying effects in more physiologically relevant tissue environments. |

Structure Activity Relationship Sar Studies of Fumagalone and Analogues

Elucidation of Pharmacophores Essential for MetAP2 Inhibition

The pharmacophore of fumagalone and related fumagillin (B1674178) analogues essential for MetAP2 inhibition involves several key features. The core structure, derived from fumagillin, is crucial for binding within the MetAP2 active site. acs.org Specifically, the interaction with the metal ions in the active site and surrounding amino acid residues is critical for inhibitory activity. mdpi.com

In the case of fumagillin, the spiroepoxide moiety is a key feature responsible for its irreversible inhibition of MetAP2 through covalent modification of a histidine residue (His231) in the active site. acs.orgmdpi.comebi.ac.uk This covalent linkage is a primary determinant of fumagillin's potent and long-lasting inhibitory effect. mdpi.comebi.ac.uk

Structure-based pharmacophore models built from the crystal structure of MetAP2 complexed with fumagillin have identified key features for inhibition, including hydrogen bond donors, hydrogen bond acceptors, and hydrophobic features. These models are used to screen for potential inhibitors and understand the essential interactions. khas.edu.tr

Impact of Spiroepoxide Replacement on Biological Activity and Specificity

The replacement of the spiroepoxide in fumagillin with an aldehyde to yield this compound significantly impacts both the biological activity and the nature of the enzyme inhibition. While fumagillin is a potent irreversible inhibitor of MetAP2, this compound acts as a reversible inhibitor. researchgate.netnih.govacs.org

Despite being a reversible inhibitor with a higher IC50 value for MetAP2 compared to fumagillin, this compound still demonstrates potent inhibition of endothelial cell proliferation. researchgate.netnih.govacs.org For instance, this compound inhibited MetAP2 with an IC50 of 8 µM and endothelial cell proliferation with an IC50 of 52 nM. researchgate.netnih.govacs.orgnih.gov In comparison, fumagillin inhibited MetAP2 with an IC50 of 200 nM. researchgate.net This suggests that while the strength of direct MetAP2 inhibition differs, the downstream effects on cellular processes like endothelial cell proliferation are still significant for this compound.

The specificity of fumagillin and its analogues, including this compound, lies in their selective inhibition of MetAP2 over MetAP1. ebi.ac.uk This selectivity is attributed to a specific amino acid residue difference in the active site between the two enzyme subtypes (Alanine in MetAP2 vs. Threonine in MetAP1). ebi.ac.uk The core structure and side chains of this compound are recognized by the MetAP2 active site, allowing for specific binding, even without the covalent interaction provided by the spiroepoxide in fumagillin. acs.orgnih.gov

Analogues with modifications to the spiroepoxide or other parts of the molecule have been synthesized to improve properties like stability and reduce toxicity while retaining MetAP2 inhibitory activity. mdpi.comnih.gov For example, fumarranol, a product of attempted spiroepoxide opening in an analogue, retained activity against hMetAP-2, albeit with lower potency than TNP-470 (a fumagillin analogue), and showed reduced toxicity. researchgate.net

Correlation between Structural Features and Observed Phenotypes

The structural features of this compound and its analogues correlate with observed biological phenotypes, primarily through their effect on MetAP2 inhibition. MetAP2 inhibition has been shown to induce G1 cell cycle arrest and cytostasis in tumor cells in vitro, as well as inhibit tumor growth and angiogenesis in vivo. researchgate.netresearchgate.net

The presence of the MetAP2 inhibitory pharmacophore, including the core structure and elements that interact with the active site, is directly linked to the ability of these compounds to exert anti-proliferative and anti-angiogenic effects. researchgate.netresearchgate.netacs.orgkhas.edu.tr The potency of MetAP2 inhibition often correlates with the degree of inhibition of endothelial cell proliferation and tumor growth. researchgate.netacs.orgnih.gov

The difference in reversibility between fumagillin (irreversible) and this compound (reversible) can influence the duration and potentially the nature of the biological response. While irreversible inhibitors like fumagillin and TNP-470 can lead to sustained MetAP2 inhibition and potent anti-angiogenic effects, their irreversible nature has also been linked to toxicity concerns. mdpi.compitt.edu Reversible inhibitors like this compound may offer a potentially safer profile while still providing therapeutic benefits by modulating MetAP2 activity. researchgate.netmdpi.comnih.govacs.orgpitt.edu

Furthermore, the specific structural modifications in analogues, such as the truncation of the polyolefinic chain in TNP-470 or the replacement of the spiroepoxide in this compound, lead to variations in potency, pharmacokinetic properties, and toxicity profiles, which in turn influence the observed in vivo phenotypes. researchgate.netacs.orgmdpi.comnih.gov Studies have shown a correlation between in vitro MetAP2 inhibition potency and in vivo activity in inhibiting MetAP2 in tissues. nih.gov

The effect on cell cycle arrest, particularly in endothelial cells, is a key phenotype associated with MetAP2 inhibition by fumagillin-like compounds. researchgate.netresearchgate.netebi.ac.uk This arrest in the G1 phase prevents cell division and thus inhibits the proliferation necessary for angiogenesis and tumor growth. researchgate.netresearchgate.netebi.ac.uk

Here is a table summarizing some key data points regarding the activity of this compound and related compounds:

| Compound | MetAP2 Inhibition (IC50) | Endothelial Cell Proliferation Inhibition (IC50) | Reversibility |

| This compound | 8 µM researchgate.netnih.govacs.orgnih.gov | 52 nM researchgate.netnih.govacs.orgnih.gov | Reversible researchgate.netnih.govacs.orgnih.gov |

| Fumagillin | 200 nM researchgate.net | Not specified in provided text | Irreversible acs.orgmdpi.comebi.ac.uk |

| TNP-470 | 1 nM researchgate.net | Potent researchgate.netacs.org | Irreversible pitt.edu |

| Fumarranol | 3.2 µM researchgate.net | 34 nM (BAEC) researchgate.net | Not specified in provided text |

Ecological and Biotechnological Perspectives of Fumagalone Production

Role of Fumagalone in Fungal Chemical Ecology

Fungi, as eukaryotes, possess biosynthetic pathways for producing terpenes and other secondary metabolites wikipedia.orgresearchgate.net. These secondary metabolites, while not strictly essential for basic growth, development, or reproduction, play significant roles in the interactions of fungi with their environment and other organisms researchgate.netnih.gov. They can contribute to adaptation to environmental stresses, enhance competitiveness against other microbes, or play a role in interactions during infections researchgate.netnih.gov.

Aspergillus fumigatus, the source of fumagillin (B1674178) and related compounds like this compound, is a ubiquitous saprophytic mold with an important ecological role as a decomposer nih.gov. Its ability to produce secondary metabolites is thought to contribute to its adaptation and survival in diverse ecological niches researchgate.netnih.gov.

While specific detailed research findings solely on the ecological role of this compound were not extensively found, its structural similarity to fumagillin suggests it may share some ecological functions or be part of a related biosynthetic pathway involved in fungal interactions. Fungal secondary metabolites, in general, are known to influence inter-organismal interactions, including competition with other microbes and interactions with hosts researchgate.net. Studies on fungal communities in decomposing wood, for instance, highlight the influence of fungi on bacterial communities, suggesting complex chemical interactions are at play researchgate.net.

Bioreactor and Fermentation Strategies for Optimized Production

The production of fungal metabolites like this compound typically involves fermentation processes using the producing fungal strain. Optimizing fermentation conditions is crucial for enhancing the yield of these compounds mdpi.comresearchgate.net. Traditional approaches to optimizing fermentation conditions often involve single-factor experiments, which may not fully capture the interactions between different parameters mdpi.com.

More advanced strategies employ methods like factorial design and response surface methodology to understand and optimize the complex interplay of factors such as temperature, pH, inoculation volume, rotation speed, and liquid volume mdpi.comresearchgate.net. These methods have been successfully applied to increase the yield of fumagillin fermentation mdpi.comresearchgate.net. For example, studies have shown that optimizing these parameters can significantly increase fumagillin yield mdpi.comresearchgate.net.

Bioreactors, also known as fermenters, are essential for controlled large-scale microbial fermentation gfi.org. They provide a contained environment where specific biological processes convert raw materials into desired products under controlled conditions gfi.org. The design and operation of bioreactors, including parameters like temperature, pH, dissolved gases, and nutrient levels, are critical for optimizing microbial growth and product yield gfi.org. Different bioreactor designs, such as airlift reactors, can be particularly suitable for shear-sensitive cells or viscous cultures, which might be relevant depending on the specific characteristics of the this compound-producing fungus youtube.com. Continuous bioreactor operation can also offer advantages in terms of productivity compared to batch fermentations nih.gov.

Research findings on fumagillin production demonstrate the impact of fermentation optimization:

| Optimization Method | Initial Fumagillin Yield | Optimized Fumagillin Yield |

| Single-factor, Factorial, and RSM | 10-15% | 30-35% |

This table presents data from a study on enhancing fumagillin production through fermentation optimization mdpi.comresearchgate.net. The values represent the percentage yield increase observed.

Scaling up fermentation processes from laboratory to industrial scale requires careful consideration to maintain stable and high yields mdpi.comlivzym.com. High-performance liquid chromatography is often employed for the separation and purification of the fermentation product, contributing to higher yields and purity mdpi.comresearchgate.net.

Genetic Engineering Approaches for Enhanced Yield or Diversification

Genetic engineering offers powerful tools to enhance the production of fungal secondary metabolites and potentially diversify the types of compounds produced researchgate.net. The biosynthesis of these metabolites is orchestrated by enzymes encoded within biosynthetic gene clusters (BGCs) researchgate.netnih.gov. These clusters typically contain genes for backbone enzymes (like polyketide synthases or terpene cyclases), tailoring enzymes, and regulatory proteins researchgate.netnih.gov.

Identifying and manipulating these BGCs is a key aspect of genetic engineering for improving metabolite production nih.gov. For instance, the fumagillin biosynthetic gene cluster (fma) in Aspergillus fumigatus has been identified and characterized nih.gov. This cluster includes genes for a polyketide synthase, an acyltransferase, a terpene cyclase, tailoring modification enzymes, and a self-resistance gene nih.gov.

Genetic engineering strategies can involve:

Overexpression of key enzymes: Increasing the production of rate-limiting enzymes in the biosynthetic pathway can lead to higher yields nih.gov.

Knockout or downregulation of competing pathways: Redirecting metabolic flux towards the desired product by reducing the activity of pathways that consume precursors or produce unwanted byproducts nih.gov.

Manipulation of regulatory genes: Genes encoding transcription factors (like LaeA, a global regulator of fungal secondary metabolism) can influence the expression of entire BGCs, offering a way to upregulate the production of multiple metabolites simultaneously nih.gov.

Heterologous expression: Introducing the biosynthetic gene cluster into a different, more amenable host organism for production biorxiv.org.

Genetic engineering has demonstrated success in enhancing the yield of various compounds in microorganisms and plants nih.govfuturagene.comgeneticliteracyproject.orgogtr.gov.aunih.gov. While challenges exist, particularly regarding interspecies genetic variability and achieving efficient multi-gene expression, advancements in tools like CRISPR-Cas9 are facilitating more precise genetic modifications nih.govnih.govosti.govbritannica.com.

Challenges and Opportunities in Sustainable Production

Sustainable production of fungal metabolites like this compound involves addressing environmental, economic, and social considerations throughout the production lifecycle fao.orgfoodchainmagazine.comshs-conferences.orgs3vanguardinitiative.eu.

Challenges:

Low Yields: Fungal fermentation can sometimes result in low yields of the desired secondary metabolite, making the process economically less viable mdpi.com. Optimization of fermentation conditions and genetic engineering are approaches to address this mdpi.comresearchgate.netnih.gov.

Complex Purification: Isolating and purifying the target compound from the fermentation broth can be complex and costly, requiring efficient downstream processing techniques mdpi.comresearchgate.netgfi.org.

Strain Stability: Maintaining the productivity and genetic stability of the producing fungal strain over multiple fermentation cycles can be challenging nih.gov.

Resource Consumption: Large-scale fermentation requires significant amounts of water, energy, and raw materials (feedstocks) gfi.orgfoodchainmagazine.com. Sourcing these sustainably and minimizing waste are important considerations fao.orgfoodchainmagazine.commdpi.com.

Environmental Impact: Production processes can generate wastewater and other byproducts that need to be managed responsibly to minimize environmental pollution fao.orgfoodchainmagazine.com.

Scaling Up: Transitioning from laboratory-scale production to industrial scale presents technical and economic hurdles mdpi.comlivzym.com.

Opportunities:

Process Optimization: Continued research into optimizing fermentation parameters and bioreactor design can significantly improve efficiency and yield, reducing costs and resource consumption mdpi.comresearchgate.netgfi.orglivzym.commdpi.com.

Genetic Engineering: Advances in genetic engineering and synthetic biology offer the potential to create highly efficient production strains with increased yields, improved substrate utilization, and even the ability to produce novel or modified compounds nih.govnih.govbiorxiv.orgnih.gov.

Utilization of Renewable Resources: Exploring the use of renewable and waste feedstocks for fermentation can enhance the sustainability of the process gfi.orgfao.org.

Circular Economy Principles: Implementing circular economy principles, such as recycling water and nutrients and valorizing byproducts, can further enhance sustainability.

Biorefinery Concepts: Integrating this compound production into a broader biorefinery concept where multiple valuable products are extracted from the fungal biomass can improve economic viability and sustainability.

Addressing these challenges and capitalizing on the opportunities requires a concerted effort involving scientific research, technological innovation, and supportive policies fao.orgfoodchainmagazine.comshs-conferences.org. The field of biotechnology, including bioprocess manufacturing and genetic engineering, is continuously evolving, offering promising avenues for the sustainable production of valuable compounds like this compound uh.edugtcc.edunortheastern.edulegendbiotech.combiotech-careers.org.

Future Research Directions and Unexplored Avenues

Discovery of Novel Biosynthetic Enzymes and Pathways

Fumagalone is a synthetic compound, but its scaffold is derived from fumagillin (B1674178), a meroterpenoid produced by the fungus Aspergillus fumigatus. The biosynthesis of fumagillin provides a fertile ground for future research that could lead to the production of novel this compound precursors and other analogues. The genetic basis for fumagillin production is located in a supercluster of genes on chromosome 8 of A. fumigatus, known as the fma cluster. mdpi.comnih.gov This cluster contains the genetic code for a series of enzymes that construct the complex fumagillin molecule from farnesyl pyrophosphate (FPP) and a polyketide-derived acid. acs.orgnih.gov

Future research could focus on the discovery and characterization of novel enzymes within this or other fungal pathways. A key area of exploration is the identification of new terpene cyclases, similar to Fma-TC which synthesizes β-trans-bergamotene, to generate diverse terpene skeletons. acs.orgnih.gov Furthermore, exploring the plasticity of the multifunctional cytochrome P450 monooxygenase (Fma-P450), which is responsible for several oxidative tailoring steps including hydroxylation, ring-opening, and epoxidations, could be a key focus. nih.govacs.org By engineering this enzyme or discovering novel P450s, it may be possible to generate new, highly oxygenated sesquiterpenoid cores that can serve as starting points for the synthesis of new this compound derivatives.

Another avenue involves exploring the polyketide synthase (Fma-PKS) and acyltransferase (Fma-AT) responsible for creating and attaching the side chain. nih.gov Identifying and characterizing alternative PKS and AT enzymes from other microorganisms could yield novel side chains, which could then be enzymatically attached to the fumagillol (B1674179) core, potentially leading to compounds with altered properties. The application of synthetic biology and pathway engineering techniques to the fma cluster, such as expressing these genes in a heterologous host like Saccharomyces cerevisiae, could facilitate the production and screening of these novel analogues.

| Enzyme Class | Function in Fumagillin Biosynthesis | Future Research Direction |

| Terpene Cyclase (e.g., Fma-TC) | Forms the initial β-trans-bergamotene skeleton from FPP. acs.org | Discovery of novel cyclases to produce diverse terpene scaffolds. |

| Cytochrome P450 (e.g., Fma-P450) | Catalyzes multiple oxidative steps (hydroxylation, epoxidation, ring-opening). nih.govacs.org | Engineering Fma-P450 or discovering new P450s to create novel oxygenation patterns. |

| Polyketide Synthase (e.g., Fma-PKS) | Synthesizes the dodecapentaenoate precursor for the side chain. nih.gov | Identifying alternative PKS enzymes to generate diverse polyketide side chains. |

| Acyltransferase (e.g., Fma-AT) | Attaches the polyketide side chain to the sesquiterpenoid core. nih.gov | Exploring novel acyltransferases for the attachment of different side chains. |

Identification of Additional Biological Targets and Mechanisms

The primary and well-characterized molecular target of fumagillin-class compounds, including this compound, is MetAP2, a metalloprotease involved in the processing of newly synthesized proteins. pnas.orgnih.gov However, accumulating evidence suggests that the biological effects of these compounds may not be exclusively mediated by MetAP2 inhibition. Future research should prioritize the identification and validation of these additional biological targets to fully understand the compound's mechanism of action and potential polypharmacology.

Studies have shown that even after depleting endothelial cells of MetAP2 using siRNA, the cells remained sensitive to the growth-inhibitory effects of fumagillin, strongly indicating the existence of MetAP2-independent mechanisms. aacrjournals.org One potential off-target effect could involve the regulation of transcription factors. For instance, fumagillin has been shown to inhibit the expression of Ets-1, a key regulator of angiogenesis, which could contribute to its anti-angiogenic effects through a pathway distinct from MetAP2. nih.gov Other studies suggest that MetAP2 inhibitors can activate the tumor suppressor p53 and its downstream effectors like p21, which may contribute to their antiproliferative effects in a cell-type-specific manner. aacrjournals.org

Future investigations could employ unbiased, large-scale screening approaches such as chemical proteomics and thermal proteome profiling to identify direct binding partners of this compound within the cell. These methods can provide a global view of the compound's interactions and uncover targets beyond MetAP2. Validating these potential new targets will be crucial and will involve genetic approaches, such as CRISPR/Cas9-mediated knockout, to confirm their role in mediating the cellular effects of this compound. nih.gov

Development of Advanced Analytical and Detection Methods for this compound

The ability to accurately detect and quantify this compound in various matrices is crucial for preclinical research. Current analytical methods for the parent compound, fumagillin, primarily rely on liquid chromatography coupled with mass spectrometry (LC-MS/MS) or diode-array detection (LC-DAD). nih.govresearchgate.netfao.org These methods are often used for detecting residues in honey, following solid-phase extraction (SPE) for sample clean-up. researchgate.net

While effective, future research should focus on developing more advanced analytical and detection methods with enhanced sensitivity, specificity, and speed. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF-MS), could be employed to provide more definitive identification and structural elucidation of this compound and its metabolites in complex biological samples. researchgate.net

A significant area for development is the creation of novel biosensors for the real-time detection of this compound. Such sensors could utilize immobilized biological recognition elements, like specific antibodies or even MetAP2 itself, coupled with optical or electrochemical transducers to provide rapid and sensitive measurements. Furthermore, the integration of machine learning and chemometric algorithms could be used to analyze complex datasets generated by these advanced techniques, helping to identify subtle patterns and improve the accuracy of fraud detection in contexts like supplement analysis or environmental monitoring. unimelb.edu.au The development of non-destructive and rapid methods would be particularly advantageous for high-throughput screening and quality control applications.

| Analytical Technique | Current Application for Fumagillin | Future Direction for this compound |

| LC-MS/MS | Quantitation of residues in honey and other matrices. nih.govresearchgate.net | Development of ultra-sensitive methods for pharmacokinetic studies. |

| LC-DAD-ESI-MS | Determination of residues in honey. fao.org | Metabolite identification and profiling in preclinical models. |

| High-Resolution MS (e.g., QTOF) | Included in multi-residue antibiotic screening in honey. researchgate.net | Definitive structural elucidation of metabolites and off-target adducts. |

| Biosensors | Not established. | Development of real-time monitoring tools for in vitro and in vivo studies. |

| Machine Learning | Not established. | Integration with analytical data for pattern recognition and predictive modeling. unimelb.edu.au |

Exploration of New Research Applications in Preclinical Models

The primary application of fumagillin analogues in preclinical models has been for the treatment of cancer, owing to their potent anti-angiogenic activity. researchgate.netplos.org Analogues such as TNP-470 have been extensively studied in various tumor models. researchgate.net However, the biological activities of this class of compounds suggest a much broader therapeutic potential that warrants exploration in new preclinical models.

One promising area is in metabolic diseases. Pharmacological inhibition of MetAP2 has been shown to reduce body weight and improve glucose tolerance and lipid profiles in preclinical models of obesity and type 2 diabetes, making it an attractive target for these conditions. mdpi.com Therefore, evaluating this compound in rodent models of diet-induced obesity and diabetes is a logical next step.

Another largely unexplored application is in infectious diseases. Fumagillin is known to be effective against microsporidial infections caused by parasites like Nosema ceranae in honeybees and Enterocytozoon bieneusi in humans. nih.govfrontiersin.org It has also shown promise in preclinical models of giardiasis. nih.gov Future research should assess the efficacy of this compound in animal models of these and other parasitic diseases, potentially offering a more stable or potent alternative to fumagillin.

Furthermore, recent studies have indicated that MetAP2 inhibitors can suppress vasculogenic mimicry (VM), a process where aggressive tumor cells form vessel-like structures independent of endothelial cells. nih.gov This suggests a dual role in cancer therapy: inhibiting both angiogenesis and VM. Preclinical studies using VM-positive cancer models, such as certain melanomas and fibrosarcomas, could reveal new applications for this compound in treating highly aggressive and resistant tumors. nih.gov

Integration with Systems Biology and Network Pharmacology Approaches

To move beyond a "one target, one drug" perspective, future research on this compound should integrate systems biology and network pharmacology. These approaches use computational and high-throughput data to analyze the complex interactions between a drug, its targets, and the broader biological system. nih.govnih.gov This holistic view can help elucidate mechanisms of action, predict both therapeutic and adverse effects, and identify potential synergistic drug combinations.

A network pharmacology approach for this compound would begin by constructing a comprehensive drug-target-disease network. This involves identifying all known and predicted targets of this compound (including the off-targets discussed in section 9.2) and mapping them onto protein-protein interaction (PPI) and signaling pathway networks. nih.gov By analyzing the topology of this network, researchers can identify key nodes and pathways that are perturbed by the compound, providing insights into its anti-angiogenic and antiproliferative effects. nih.gov

This in silico modeling can generate hypotheses that are then testable in the lab. For example, if network analysis predicts that this compound's effect on a particular cancer type is mediated through the modulation of the PI3K-Akt signaling pathway, this can be experimentally validated. mdpi.com Furthermore, systems biology approaches can be used to analyze transcriptomic, proteomic, or metabolomic data from cells or tissues treated with this compound. This "omics" data can reveal global changes in cellular states and identify biomarkers for drug response. By understanding the multi-scale mechanisms of this compound, from molecular interactions to cellular network perturbations, researchers can better predict its efficacy and potential for combination therapies in a more rational, data-driven manner.

Q & A

Q. What are the key structural features of Fumagalone that influence its biological activity?

To identify critical structural elements, researchers should employ spectroscopic techniques (e.g., NMR for functional group analysis) and X-ray crystallography to resolve stereochemical configurations. Comparative bioactivity assays using analogs with modified functional groups (e.g., hydroxyl or ketone moieties) can isolate activity-driving features. For example, highlights that stereochemical purity in cyclohexanone derivatives significantly impacts this compound's activity .

Q. What methodologies are commonly employed in the enantioselective synthesis of this compound?

Key steps include enantioselective deprotonation of 4-substituted cyclohexanones and stereoselective conjugate addition of mixed cuprates, as described in enantioselective synthetic routes . Researchers must validate stereochemical outcomes using chiral HPLC or circular dichroism (CD) spectroscopy to ensure reproducibility .

Q. What in vitro assays are typically used to evaluate the MetAP-2 inhibitory activity of this compound?

Standard assays include enzyme inhibition kinetics (e.g., IC50 determination via fluorogenic substrates) and competitive binding studies. Controls should account for nonspecific binding using scrambled peptide substrates. emphasizes reporting statistical significance thresholds (e.g., p < 0.05) and instrumentation details (e.g., plate reader models) .

Q. How can researchers ensure reproducibility in this compound synthesis protocols across laboratories?

Detailed documentation of reaction conditions (temperature, catalyst loading, solvent purity) and raw data sharing (e.g., via supplementary materials) are critical. recommends replicating primary literature protocols with independent controls to identify variables affecting yield .

Q. What analytical techniques are critical for characterizing the purity and stereochemistry of synthesized this compound?

Chiral chromatography (e.g., HPLC with chiral stationary phases) and high-resolution mass spectrometry (HRMS) are essential. mandates specifying instrument models and software for data analysis to enable cross-validation .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis routes for this compound to improve yield and stereochemical purity?

Systematic Design of Experiments (DoE) approaches, such as response surface methodology, can optimize catalyst-substrate ratios and solvent systems. suggests evaluating higher-order cuprates for enhanced stereocontrol, while advises tracking side products via LC-MS .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound analogs?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Researchers should:

Q. How should researchers design studies to investigate structure-activity relationships (SAR) of this compound derivatives?

Combine systematic functional group substitutions with computational modeling (e.g., molecular docking to MetAP-2 active sites). highlights the need for "original solutions" by integrating synthetic chemistry with bioinformatics tools .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?

Nonlinear regression models (e.g., Hill equation) should calculate EC50/IC50 values with 95% confidence intervals. requires specifying software (e.g., GraphPad Prism) and addressing outliers via Grubbs’ test .

Q. What mechanistic studies are essential to elucidate the target engagement of this compound in MetAP-2 inhibition?

- Biochemical : Stopped-flow kinetics to measure binding rates.

- Structural : Co-crystallization of this compound-MetAP-2 complexes (as in ’s discussion of activity origins) .

- Cellular : Knockout/rescue experiments to confirm target specificity.

Methodological Considerations

- Data Contradiction Analysis : Use triangulation (multiple assays/methods) and sensitivity analysis to isolate variables () .

- Ethical Reporting : Disclose conflicts of interest and raw data availability per guidelines .

- Experimental Design : Align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) as per .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.